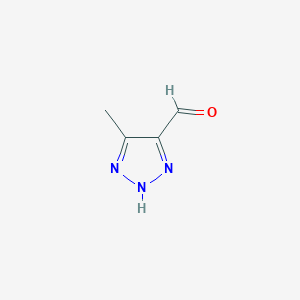
5-Methyl-1H-1,2,3-triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N4O . It is a synthetic derivative of triazole and aldehyde, and is often used in the synthesis of a variety of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole-4-carbaldehydes, such as 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde, involves a one-step multigram scale synthesis . This process makes use of commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The reaction of this compound with alkylamines has been explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .Molecular Structure Analysis
The molecular structure of 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde is characterized by a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a methyl group attached to one of the carbon atoms in the triazole ring, and a carbaldehyde group attached to another carbon atom .Chemical Reactions Analysis
5-Methyl-1H-1,2,3-triazole-4-carbaldehyde can participate in various chemical reactions. For instance, it can undergo cycloaddition reactions with alkylamines, followed by Cornforth rearrangement . This compound can also be used as a reagent in the synthesis of 1-alkyl-4-formyltriazoles .Scientific Research Applications
Antimicrobial Agents
This compound has been utilized in the synthesis of antimicrobial agents due to its ability to form versatile and adaptable structures. These structures are significant in advancing medicinal chemistry and can be tailored for anti-microbial applications .
Antiviral Agents
The triazole ring is a key component in the synthesis of antiviral agents, including the nucleoside analogue Ribavirin, which is synthesized from related triazole compounds .
Anticancer Agents
Triazole derivatives, including those derived from 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde, have been prepared as intermediates in the synthesis of anticancer agents. Their unique structure allows them to interact with various biological targets involved in cancer progression .
Antifungal Agents
The compound’s derivatives are also used in creating antifungal agents, leveraging the triazole moiety’s ability to disrupt fungal cell membrane synthesis and function .
Antituberculosis Agents
In the fight against tuberculosis, triazole derivatives serve as valuable intermediates for developing antituberculosis drugs .
Anti-inflammatory Agents
The anti-inflammatory properties of triazole derivatives make them suitable for synthesizing agents that can reduce inflammation and associated symptoms .
Antidiabetic Agents
The structural versatility of triazoles allows for their use in synthesizing antidiabetic agents, contributing to the management and treatment of diabetes .
Bioimaging Agents
Triazole derivatives have been explored for their potential use as bioimaging agents, aiding in the visualization of biological processes and structures .
Each application leverages the unique chemical properties of triazoles, particularly their ability to form various non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . This makes 5-Methyl-1H-1,2,3-triazole-4-carbaldehyde a valuable compound in scientific research and pharmaceutical development.
properties
IUPAC Name |
5-methyl-2H-triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3-4(2-8)6-7-5-3/h2H,1H3,(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSBTWPIEZSDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-1,2,3-triazole-4-carbaldehyde | |
CAS RN |
1512663-84-1 |
Source


|
| Record name | 5-methyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2911045.png)


![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2911053.png)
![1-{[5-Chloro-2-(difluoromethoxy)phenyl]methyl}-5-nitro-1,2-dihydropyridin-2-one](/img/structure/B2911054.png)

![4-[(2-Methylpropyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2911058.png)






